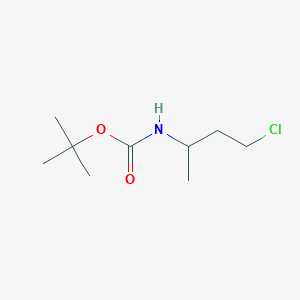![molecular formula C10H18ClNO3 B13509216 Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane .
Uniqueness
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H18ClNO3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H |
Clave InChI |
QPYPSULRDITOIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2(C1)CCC(O2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


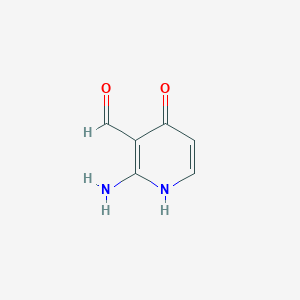
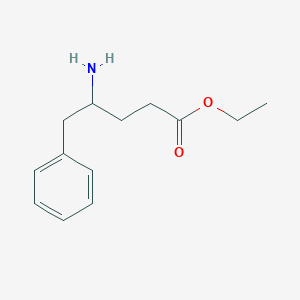
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)
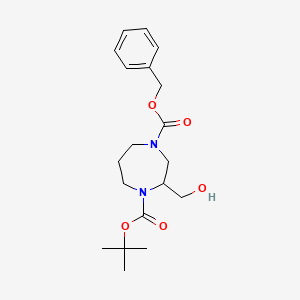
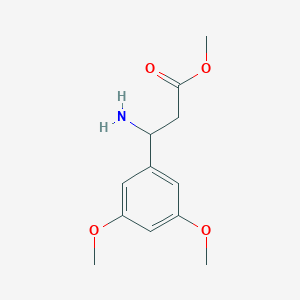

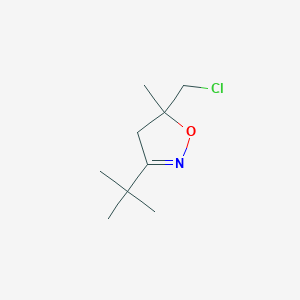

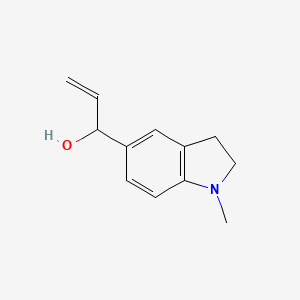
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
